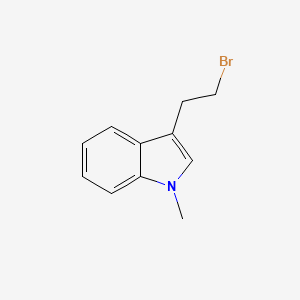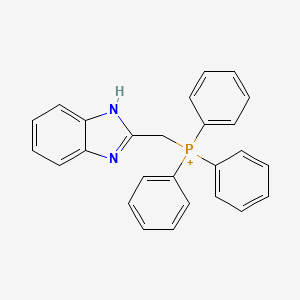
1H-Indole, 3-(2-bromoethyl)-1-methyl-
概要
説明
“1H-Indole, 3-(2-bromoethyl)-1-methyl-”, also known as 3-(2-Bromoethyl)indole, is a halogenated heterocyclic building block . It is an organic compound that belongs to the class of indoles and derivatives .
Molecular Structure Analysis
The molecular formula of “1H-Indole, 3-(2-bromoethyl)-1-methyl-” is C10H10BrN . The structure includes a bromoethyl group attached to the 3rd position of the indole ring .Physical And Chemical Properties Analysis
“1H-Indole, 3-(2-bromoethyl)-1-methyl-” appears as an off-white to light brown crystalline powder . It has a melting point range of 95°C to 101°C . The compound is soluble in chloroform .科学的研究の応用
Anticancer Properties
One significant area of research involving derivatives of 1H-Indole, 3-(2-bromoethyl)-1-methyl- is their potential in cancer treatment. Specifically, a study on 3-bromo-1-ethyl-1H-indole (BEI) revealed it possesses notable anticancer activities. BEI demonstrated selective cytotoxicity towards cancer cell lines, indicating its potential as a molecule for designing new anticancer agents that could offer advantages over current commercial drugs. The study also found that BEI inhibits glutathione S-transferase isozymes, suggesting a mechanism through which it may exert its anticancer effects (Yılmaz et al., 2020).
Alzheimer's Disease Treatment
Another derivative, 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502), was identified as a potent, selective, and orally active antagonist of the serotonin 6 (5-HT6) receptor. It has high affinity and selectivity over other targets, showing promise for the treatment of cognitive disorders such as Alzheimer's disease. Preclinical efficacy, particularly in combination with donepezil and memantine, indicates synergistic effects that could enhance treatment outcomes (Nirogi et al., 2017).
Synthesis and Functionalization
The synthesis and functionalization of indoles, including 1H-Indole, 3-(2-bromoethyl)-1-methyl-, have been widely studied due to their structural presence in many biologically active compounds. Palladium-catalyzed reactions have become a crucial method for the synthesis and functionalization of indoles, offering a versatile approach to creating a wide range of complex molecules. This method allows for the introduction of various substituents, providing a pathway for the development of new pharmaceuticals and materials (Cacchi & Fabrizi, 2005).
Vesicle Formation for Membrane Studies
Research into indole derivatives, including those related to 1H-Indole, 3-(2-bromoethyl)-1-methyl-, has also explored their ability to form stable vesicles. This property is of interest in studying membrane proteins and the role of tryptophan as a membrane anchor. The formation of stable aggregates from certain indole derivatives suggests their utility in mimicking biological membranes and understanding the interactions of membrane proteins (Abel et al., 2000).
Safety And Hazards
“1H-Indole, 3-(2-bromoethyl)-1-methyl-” is considered hazardous. It can cause skin burns, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and using protective clothing and eye protection .
特性
IUPAC Name |
3-(2-bromoethyl)-1-methylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-13-8-9(6-7-12)10-4-2-3-5-11(10)13/h2-5,8H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGKTMYGNHOBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50522489 | |
| Record name | 3-(2-Bromoethyl)-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50522489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole, 3-(2-bromoethyl)-1-methyl- | |
CAS RN |
61220-49-3 | |
| Record name | 3-(2-Bromoethyl)-1-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61220-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Bromoethyl)-1-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50522489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-bromoethyl)-1-methyl-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-bromo-6-methoxyphenyl] 4-nitrobenzenesulfonate](/img/structure/B1658407.png)
![N'-[(E)-(3-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B1658409.png)
![[3-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-methylbenzenesulfonate](/img/structure/B1658410.png)
![[3-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] naphthalene-2-sulfonate](/img/structure/B1658411.png)

![N-[(E)-[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B1658415.png)
![N'-{[(4-bromophenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B1658417.png)
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-chlorobenzenecarboximidamide](/img/structure/B1658419.png)
![[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-bromophenyl] 4-nitrobenzenesulfonate](/img/structure/B1658421.png)



![N-[1-(4-chlorophenyl)-3-hydrazinyl-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B1658428.png)
